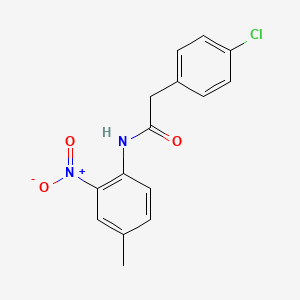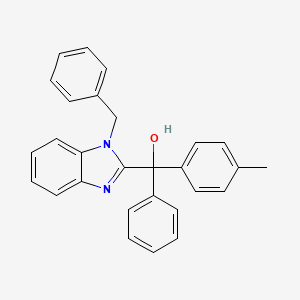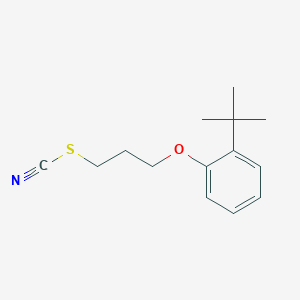
2-(4-chlorophenyl)-N-(4-methyl-2-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-N-(4-methyl-2-nitrophenyl)acetamide, commonly known as CMNA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CMNA is a member of the acetanilide class of compounds, which are widely used in the pharmaceutical industry as analgesics, antipyretics, and anti-inflammatory agents. In
作用機序
The mechanism of action of CMNA is not fully understood. However, it is believed that CMNA exerts its effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. CMNA may also affect other pathways involved in inflammation and pain, such as the nuclear factor-kappa B (NF-κB) pathway.
Biochemical and Physiological Effects
CMNA has been shown to have analgesic and anti-inflammatory effects in animal models. These effects are believed to be mediated by the inhibition of COX-2 and the reduction of prostaglandin production. CMNA has also been shown to have antioxidant properties and may protect against oxidative stress.
実験室実験の利点と制限
One advantage of using CMNA in lab experiments is its relatively simple synthesis method. CMNA is also stable and can be stored for extended periods of time. However, one limitation of using CMNA is its potential toxicity. Careful handling and disposal procedures must be followed to minimize the risk of exposure.
将来の方向性
There are several future directions for research on CMNA. One area of interest is the development of CMNA analogs with improved potency and selectivity for COX-2 inhibition. Another area of interest is the investigation of CMNA's potential as a pesticide and herbicide. Additionally, the use of CMNA in organic electronics and as a building block for the synthesis of other compounds is an area of active research. Overall, the potential applications of CMNA in various fields make it a promising compound for future research.
Conclusion
In conclusion, 2-(4-chlorophenyl)-N-(4-methyl-2-nitrophenyl)acetamide is a chemical compound that has been studied extensively in scientific research due to its potential applications in various fields. CMNA has been investigated for its analgesic and anti-inflammatory properties, potential use as a pesticide and herbicide, and its use in organic electronics and as a building block for the synthesis of other compounds. The synthesis method of CMNA involves the reaction of 4-chloroaniline with 4-methyl-2-nitrobenzoic acid in the presence of acetic anhydride and a catalyst. The mechanism of action of CMNA is believed to involve the inhibition of COX-2 and the reduction of prostaglandin production. CMNA has been shown to have analgesic and anti-inflammatory effects in animal models and may also have antioxidant properties. While CMNA has advantages in lab experiments, such as its simple synthesis method and stability, it also has potential toxicity, which must be carefully managed. Overall, the potential applications of CMNA make it a promising compound for future research.
合成法
The synthesis of CMNA involves the reaction of 4-chloroaniline with 4-methyl-2-nitrobenzoic acid in the presence of acetic anhydride and a catalyst. The reaction proceeds via an acylation process, resulting in the formation of CMNA. The purity and yield of the final product can be improved by using different solvents, catalysts, and reaction conditions.
科学的研究の応用
CMNA has been studied extensively in scientific research due to its potential applications in various fields. In the pharmaceutical industry, CMNA has been investigated for its analgesic and anti-inflammatory properties. CMNA has also been studied for its potential use as a pesticide and herbicide. Additionally, CMNA has been investigated for its use in organic electronics and as a building block for the synthesis of other compounds.
特性
IUPAC Name |
2-(4-chlorophenyl)-N-(4-methyl-2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c1-10-2-7-13(14(8-10)18(20)21)17-15(19)9-11-3-5-12(16)6-4-11/h2-8H,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCOGFAIISNAURB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6250077 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,5-dimethoxyphenyl)-5-{[(2-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4963775.png)
![1-[(4-bromophenyl)sulfonyl]-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide](/img/structure/B4963780.png)
![dimethyl 5-({[(3-methyl-2-pyridinyl)amino]carbonothioyl}amino)isophthalate](/img/structure/B4963781.png)

![2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-N-[2-(methylthio)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4963792.png)
![N-cyclohexyl-N-methyl-2-[(4-methyl-1-piperazinyl)sulfonyl]-4-nitroaniline](/img/structure/B4963798.png)

![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-1-naphthylacetamide](/img/structure/B4963822.png)

![5-(4-chlorophenyl)-N-(4-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B4963845.png)
![2-chloro-N-[5-(4-chlorophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4963847.png)

![2-({1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4963852.png)
![N-[2-(4-methyl-1-piperidinyl)-2-(2-thienyl)ethyl]-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B4963861.png)